molecular formula C12H22N2O2 B3046700 trans-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate CAS No. 1273568-65-2

trans-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate

Cat. No.: B3046700
CAS No.: 1273568-65-2
M. Wt: 226.32 g/mol
InChI Key: LRTPRHCNWAEZBN-ZJUUUORDSA-N
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Description

Trans-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

Trans-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate is utilized in various chemical synthesis processes. For example, it's involved in the enantioselective nitrile anion cyclization to produce substituted pyrrolidines, a key process in the synthesis of N-tert-butyl disubstituted pyrrolidines (Chung et al., 2005). Similarly, its role in the optimized large-scale synthesis of nicotinic acetylcholine receptor agonists has been highlighted, showcasing its importance in the preparation of pharmacologically significant intermediates (Jarugu et al., 2018).

Catalytic and Structural Applications

In catalysis and structural chemistry, this compound finds applications too. For instance, its derivatives have been used in the synthesis and chemical transformations leading to various structurally interesting molecules (Moskalenko & Boev, 2014). Additionally, studies involving ruthenium(II) carbonyl chloride complexes have employed pyridine-functionalized derivatives of this compound, which are important for understanding catalytic activities in hydrogen transfer reactions of ketones (Cheng et al., 2009).

Pharmaceutical Intermediate Synthesis

Significantly, this compound is pivotal in the synthesis of pharmacologically relevant intermediates. An example is its use in the synthesis of hexahydrocyclopentapyrrolone derivatives, a crucial pharmacophore for various pharmacological activities (Bahekar et al., 2017).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for trans-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate involves the cyclization of a precursor compound containing a pyrrolidine ring and a carboxylic acid group. The tert-butyl group is then introduced to the pyrrolidine ring to form the final product.", "Starting Materials": [ "4-pentynoic acid", "2,5-dimethylpyrrolidine", "tert-butyl bromide", "potassium carbonate", "acetonitrile", "diethyl ether" ], "Reaction": [ "Step 1: 4-pentynoic acid is reacted with 2,5-dimethylpyrrolidine in the presence of potassium carbonate and acetonitrile to form the precursor compound 2,5-dimethyl-1-(pent-4-ynoyl)pyrrolidine.", "Step 2: The precursor compound is dissolved in diethyl ether and tert-butyl bromide is added dropwise. The reaction mixture is stirred at room temperature for several hours to allow for cyclization and tert-butyl group introduction.", "Step 3: The reaction mixture is filtered and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography to yield trans-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate as a white solid." ] }

CAS No.

1273568-65-2

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl (3aS,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine-5-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-5-4-9-6-13-7-10(9)8-14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m1/s1

InChI Key

LRTPRHCNWAEZBN-ZJUUUORDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2CNC[C@H]2C1

SMILES

CC(C)(C)OC(=O)N1CCC2CNCC2C1

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CNCC2C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate
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trans-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate
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trans-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate
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trans-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate
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trans-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate
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trans-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate

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